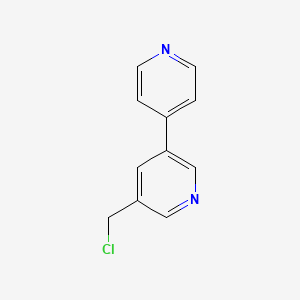

5-(Chloromethyl)-3,4'-bipyridine

Beschreibung

Eigenschaften

Molekularformel |

C11H9ClN2 |

|---|---|

Molekulargewicht |

204.65 g/mol |

IUPAC-Name |

3-(chloromethyl)-5-pyridin-4-ylpyridine |

InChI |

InChI=1S/C11H9ClN2/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10/h1-5,7-8H,6H2 |

InChI-Schlüssel |

UIGOEHAYPYBJQD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=CC=C1C2=CN=CC(=C2)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3,4’-bipyridine typically involves the chloromethylation of 3,4’-bipyridine. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and allowing it to be attacked by the aromatic pi-electrons of the bipyridine.

Industrial Production Methods

Industrial production methods for 5-(Chloromethyl)-3,4’-bipyridine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and using continuous flow reactors for better control and efficiency, can be applied to scale up the laboratory methods.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Chloromethyl)-3,4’-bipyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products include 5-(aminomethyl)-3,4’-bipyridine, 5-(thiomethyl)-3,4’-bipyridine, etc.

Oxidation: Products include 5-(formyl)-3,4’-bipyridine and 5-(carboxyl)-3,4’-bipyridine.

Reduction: The major product is 5-methyl-3,4’-bipyridine.

Wissenschaftliche Forschungsanwendungen

The applications of 5-(Chloromethyl)-3,4'-bipyridine are primarily in the realm of scientific research, particularly in the synthesis of biologically active molecules and anticancer agents . This compound serves as a crucial building block in creating more complex structures with potential therapeutic applications .

Scientific Research Applications

5-(Chloromethyl)-3,4'-bipyridine and its derivatives are used in several scientific applications:

- Ligands in biologically active molecules: Bipyridines, including 5-(Chloromethyl)-3,4'-bipyridine, are fundamental components in various applications, such as ligands in biologically active molecules .

- Anticancer research: 5-(Chloromethyl)-2,2'-bipyridine derivatives exhibit significant antiproliferative activity against colorectal and pancreatic cell lines . These compounds can potentially engage in ligand-based alkylating reactions, making them valuable for designing active anticancer agents .

- Synthesis of Bipyridine Derivatives: Bipyridines and their derivatives see extensive use as fundamental components in various applications . Pharmaceutical bipyridine-based compounds, such as milrinone, have been synthesized using these methods .

Anticancer Activity of Halomethyl-2,2'-Bipyridine Rhenium Tricarbonyl Complexes

Background: A study focused on synthesizing and evaluating the anticancer activity of 5- and 6-(halomethyl)-2,2'-bipyridine rhenium tricarbonyl complexes to determine if the presence and position of a reactive halomethyl substituent on the diimine ligand system of fac-[Re(CO)3]+ species could be a key feature for active and non-toxic anticancer agents .

Methods: A series of 5- and 6-(halomethyl)-2,2'-bipyridine rhenium tricarbonyl complexes were prepared and their anticancer activity was evaluated against pancreatic and colorectal tumors in vivo . The antiproliferative effect of the compounds was tested on four cancer cell lines (two colorectal and two pancreatic) and compared to the activity of a previously reported compound. The toxicity of all new complexes was assessed on a normal cell line to determine the selectivity index (Si) of the molecules .

Results: One compound, a 5-(chloromethyl)-2,2'-bipyridine derivative, showed significant inhibition of pancreatic tumor . The potentially alkylating chloro- and bromomethyl complexes showed higher antiproliferative activity compared to the unreactive complexes . The compounds were particularly effective against the colorectal HCT-116 cell line, with IC50 values ranging from approximately 5 to 10 µM .

Data Table: Applications and Properties

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-3,4’-bipyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby altering their function.

Vergleich Mit ähnlichen Verbindungen

Structural Isomerism and Substitution Patterns

The position of the chloromethyl group and the bipyridine connectivity (e.g., 2,2'-, 3,4'-, or 4,4'-bipyridine) critically influence reactivity and applications. Key comparisons include:

Key Observations :

- Positional Effects : The 5-CH₂Cl group in 3,4'-bipyridine vs. 6-CH₂Cl in 2,2'-bipyridine alters steric and electronic profiles. For example, 6-(chloromethyl)-2,2'-bipyridine forms stable Re(I) tricarbonyl complexes due to optimal geometry for chelation .

- Bis-Substitution : 6,6'-Bis(chloromethyl)-2,2'-bipyridine enables the formation of sulfur-bridged ligands (e.g., L1–L4 in ), enhancing stability in multidentate coordination .

- Functional Group Diversity : Derivatives with sulfonyl or carboxamide groups (e.g., [3,4'-bipyridine]-5-carboxamide) exhibit distinct solubility and bioactivity compared to chloromethyl analogs .

Reactivity and Functionalization

The chloromethyl group undergoes nucleophilic substitution (e.g., with amines, thiols) or elimination to form methylene-linked products. Comparisons include:

- 5-(Chloromethyl)-3,4'-bipyridine : Reacts with thiols (e.g., 2-mercaptothiadiazole) to form thioether-linked ligands, useful in catalysis .

- Chloromethyl Polystyrene: Demonstrates crosslinking with hydroxyquinolines, highlighting the broader utility of chloromethyl groups in polymer chemistry .

- 6-(Bromomethyl)-2,2'-bipyridine : Higher leaving-group ability (Br⁻ vs. Cl⁻) enables faster SN2 reactions, useful in radiopharmaceuticals .

Coordination Chemistry and Metal Complexes

Chloromethyl bipyridines serve as precursors for metal-binding ligands:

- Re(I) Complexes : 6-(Chloromethyl)-2,2'-bipyridine forms fac-[Re(CO)₃(L)Br] complexes with tunable luminescence for optoelectronic applications .

- Ru(II)/Os(II) Complexes : Bis(chloromethyl) derivatives stabilize mixed-metal systems (e.g., [(bpy)₂Os(dpb)Ru(bpy)₂]⁴⁺), relevant to energy transfer studies .

Biologische Aktivität

5-(Chloromethyl)-3,4'-bipyridine is a compound that has garnered attention in recent years due to its diverse biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

5-(Chloromethyl)-3,4'-bipyridine features a bipyridine structure with a chloromethyl group attached. This configuration is significant for its reactivity and biological interactions.

Antimicrobial Activity

Research has shown that derivatives of 5-(Chloromethyl)-3,4'-bipyridine exhibit notable antimicrobial properties. For instance, a study synthesized several compounds based on this structure and evaluated their antibacterial activity against various strains.

- Minimum Inhibitory Concentration (MIC) : The synthesized compounds displayed varying MIC values against common pathogens such as Staphylococcus aureus and Escherichia coli. For example, one derivative exhibited an MIC of 21.5 µg/mL against Bacillus subtilis and 30.6 µg/mL against Klebsiella pneumoniae .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 3d | Bacillus subtilis | 21.5 |

| 3d | Staphylococcus aureus | 22.4 |

| 3d | Escherichia coli | 29.8 |

| 3d | Klebsiella pneumoniae | 30.6 |

Antifungal Activity

In addition to antibacterial effects, derivatives of this compound have shown antifungal activity. A related study reported that certain compounds demonstrated significant inhibition rates against Sclerotinia sclerotiorum, with some achieving inhibition rates exceeding 80% compared to control drugs .

The biological activity of 5-(Chloromethyl)-3,4'-bipyridine and its derivatives can be attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : Some compounds disrupt the synthesis of bacterial cell walls, leading to cell lysis.

- Interference with Nucleic Acid Synthesis : The bipyridine structure may interact with DNA or RNA synthesis pathways, inhibiting replication in microbial cells.

Structure-Activity Relationship (SAR)

The efficacy of 5-(Chloromethyl)-3,4'-bipyridine derivatives is influenced by their structural modifications. Electron-withdrawing groups on the benzene ring have been associated with enhanced inhibitory activity .

Case Studies

- Study on Antibacterial Activity : A series of compounds derived from 5-(Chloromethyl)-3,4'-bipyridine were tested for antibacterial properties using agar cup plate methods. The results indicated that modifications at specific positions significantly altered the MIC values .

- Fungal Inhibition Study : Another investigation focused on the antifungal potential against various fungal strains, revealing that certain derivatives achieved higher inhibition rates than established antifungal agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.